molecular formula C6H6FNO B105762 3-Amino-2-fluorophenol CAS No. 1186326-66-8

3-Amino-2-fluorophenol

Cat. No. B105762
M. Wt: 127.12 g/mol
InChI Key: XOHHXAVXXARHDY-UHFFFAOYSA-N
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Description

3-Amino-2-fluorophenol is not directly discussed in the provided papers; however, related compounds such as 3-Amino-3-(4-fluorophenyl)propionic acid and 3-amino-2-fluoro carboxylic acid derivatives are mentioned. These compounds are fluorinated building blocks in synthesis and belong to the class of β-amino acids and fluorinated amino acids, respectively. They are used in the preparation of various peptides and have been incorporated into structures with rigid skeletons for reliable structural data .

Synthesis Analysis

The synthesis of related fluorinated amino acid derivatives is described in the literature. For instance, the preparation of (2S,3S)- and (2R,3S)-2-fluoro and of (3S)-2,2-difluoro-3-amino carboxylic acid derivatives from common amino acids like alanine, valine, leucine, threonine, and β^3h-alanine is detailed. The stereochemical course of the reactions with (diethylamino)sulfur trifluoride (DAST) is discussed, which is a key reagent in the fluorination process .

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(4-fluorophenyl)propionic acid has been analyzed using ab initio and DFT computed zwitterionic monomer and dimer structures. These structures include intra- and inter-H-bonds, which are crucial for the stability of the molecules. The bond critical points and atomic bond paths confirm the presence of N–H⋯O bonds, which are medium strong according to the computed electronic properties .

Chemical Reactions Analysis

The chemical reactions involving fluorinated amino acids typically involve the incorporation of the fluoro-amino acid residues into larger structures such as pyrimidinones and cyclic β-tri- and β-tetrapeptides. These reactions are important for the synthesis of peptides with rigid skeletons, which are useful for obtaining reliable structural data. The reactions are characterized by their stereochemical course and the use of specific reagents like DAST .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated amino acids are characterized by various spectroscopic methods, including IR, ^1H-, ^13C-, and ^19F-NMR spectroscopy, MS spectrometry, and by elemental analyses. The compounds' optical activities are represented by [\u03b1]D values, and their stability is indicated by melting-point values. The vibrational frequencies of the NH3+ and COO− moieties for the zwitterionic cluster and dimer structures have been computed and show good agreement with experimental IR and Raman spectra .

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

3-Amino-2-fluorophenol is a compound that, when integrated into fluorescent amino acids, serves as a vital tool in chemical biology. These fluorescent amino acids are used to construct macromolecules such as peptides and proteins without disrupting their native biomolecular properties. They play a crucial role in tracking protein-protein interactions and imaging nanoscopic events in real-time with high spatial resolution. This innovative approach contributes significantly to our understanding of biological processes at the molecular level (Cheng et al., 2020).

Genetically Encoded Fluorescent Amino Acids

3-Amino-2-fluorophenol-based fluorescent amino acids can be genetically encoded into proteins, offering a selective and efficient biosynthetic incorporation at defined sites. This environmentally sensitive fluorophore allows the monitoring of protein unfolding and other dynamic processes. This method's adaptability and specificity make it a potent tool for biochemical and cellular studies of protein structure and function (Summerer et al., 2006).

pH-Dependent Regioselectivity in Biochemical Reactions

The regioselectivity and rate of certain biochemical reactions, like the ortho-hydroxylation of related compounds, are significantly influenced by the pH levels, demonstrating the nuanced interactions within biological systems. Understanding these interactions provides deep insights into the biochemical pathways and mechanisms (Peelen et al., 1993).

Fluorophores in Protease Sensing

The design of protease-sensitive fluorogenic probes using 3-Amino-2-fluorophenol derivatives showcases the potential of these compounds in enzyme-initiated reactions. These probes are instrumental in detecting specific proteases, marking a significant stride in probing and understanding enzymatic activities and biological pathways (Richard et al., 2008).

Fluorinated Derivatives for Intracellular pH Measurement

Derivatives of 3-Amino-2-fluorophenol, such as the series of (N-ethylamino)phenol (NEAP) compounds, have shown significant potential in intracellular pH measurement. They offer precise pH sensing capabilities, crucial for studying various physiological processes and cellular environments (Rhee et al., 1995).

Application in Living Cell Imaging

Certain derivatives of 3-Amino-2-fluorophenol have been utilized in developing sensitive and selective fluorescent sensors for metal ions, like Al3+, in living cell imaging. This application underscores the compound's importance in biological imaging and diagnostics (Ye et al., 2014).

Safety And Hazards

The safety data sheet for 2-Amino-3-fluorophenol, a similar compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-amino-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHHXAVXXARHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601093
Record name 3-Amino-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-fluorophenol

CAS RN

1186326-66-8
Record name 3-Amino-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-3-methoxyaniline (3.0 g, 21.26 mmol) in dichloromethane (80 mL), at 0° C., was added a 4.0 M solution of boron tribromide in dichloromethane (10.63 mL, 42.52 mmol). The reaction mixture was allowed to warm to rt and stirring was continued for a further 15 h. The reaction mixture was quenched via the addition of methanol. After concentration under reduced pressure, the residue was taken up in water, basified with saturated sodium hydrogen carbonate solution, and extracted with ethyl acetate. The combined ethyl acetate layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure to afford 3-amino-2-fluorophenol (2.70 g, 100%) as a brown solid which was taken on without further purification. 1H NMR (400 MHz, DMSO-d6) δ 9.36 (brs, 1H), 6.62 (dd, J=8, 8 Hz, 1H), 6.12-6.23 (m, 2H), 5.14 (brs, 2H); LC-MS (ESI) m/z 128 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J HASENBEIN - scholarworks.calstate.edu
Nitrous acid (HONO) is a well-known source of the atmospheric hydroxyl (OH) radical. Humic acid has been found to be a source of HONO when reacted with NO2 and is composed of …
Number of citations: 0 scholarworks.calstate.edu
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com
J Šileikytė, J Devereaux, J de Jong… - …, 2019 - Wiley Online Library
Excessive mitochondrial matrix Ca 2+ and oxidative stress leads to the opening of a high‐conductance channel of the inner mitochondrial membrane referred to as the mitochondrial …
Y You, HS Kim, JW Park, G Keum, SK Jang, BM Kim - RSC advances, 2018 - pubs.rsc.org
Extremely potent, new hepatitis C virus (HCV) nonstructural 5A (NS5A) featuring substituted biaryl sulfate core structures was designed and synthesized. Based on the previously …
Number of citations: 9 pubs.rsc.org

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